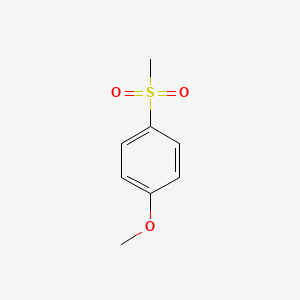

1-Methoxy-4-(methylsulfonyl)benzene

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87355. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-methoxy-4-methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3S/c1-11-7-3-5-8(6-4-7)12(2,9)10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAZUCVUGWMQGMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30188663 | |

| Record name | Benzene, 1-methoxy-4-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30188663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3517-90-6 | |

| Record name | Benzene, 1-methoxy-4-(methylsulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003517906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Anisyl methyl sulfone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87355 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-methoxy-4-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30188663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3517-90-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Research Significance in Organic Synthesis

The utility of 1-Methoxy-4-(methylsulfonyl)benzene in organic synthesis is primarily as a versatile building block for constructing more complex molecular architectures. smolecule.comtcichemicals.com Its functional groups offer multiple reaction pathways for chemists to exploit.

The methoxy (B1213986) group can undergo nucleophilic substitution, which allows for the introduction of other functional moieties. wiley-vch.de Conversely, the methylsulfonyl group is an electron-withdrawing group that can influence the reactivity of the benzene (B151609) ring. It can also be a site for chemical modification, such as reduction to a sulfide (B99878). wiley-vch.de The compound's structure makes it a suitable partner in metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. wiley-vch.de

Several synthesis methods for this compound have been developed, including the direct methylation of 4-hydroxybenzenesulfonic acid and the sulfonation of methoxybenzene followed by methylation. wiley-vch.de One documented application is its use as a precursor in the synthesis of 4-(4-(methylsulfonyl)phenoxy)phenol, a process that involves heating it with hydrogen bromide and acetic acid. researchgate.net

Role in Advanced Materials Science Research

While direct applications of 1-Methoxy-4-(methylsulfonyl)benzene as a standalone material are not extensively documented, its true potential in materials science lies in its role as a monomer or a precursor for sulfone-containing polymers. wikipedia.orgresearchgate.net These polymers are a class of high-performance engineering plastics known for their remarkable properties. wikipedia.org

Polymers incorporating the sulfone group generally exhibit high strength, and notable resistance to oxidation, corrosion, high temperatures, and creep (the tendency of a solid material to move slowly or deform permanently under the influence of persistent mechanical stresses). wikipedia.org This makes them suitable for applications where durability under harsh conditions is paramount. For instance, some sulfone-based polymers have been used as substitutes for copper in domestic hot water plumbing. wikipedia.org

The incorporation of a monomer like this compound into a polymer chain would introduce both the rigid sulfone group and the methoxy (B1213986) group. The sulfone linkage contributes to the thermal and mechanical stability of the polymer backbone, while the methoxy group can modulate properties such as solubility and processability, and potentially serve as a site for post-polymerization modification. nih.gov The synthesis of such polymers can be achieved through methods like nucleophilic aromatic substitution, where diaryl sulfone monomers are reacted with other dinucleophiles. researchgate.net

Overview of Current Academic Research Directions

Direct Synthetic Routes to this compound

Direct synthetic methods provide a straightforward approach to the synthesis of this compound by introducing the methylsulfonyl group directly onto the anisole (B1667542) ring or by oxidizing a precursor containing a sulfur-based functional group.

Electrochemical Oxidation Pathways of Sulfides to Sulfones

Electrochemical methods offer a green and efficient alternative for the oxidation of sulfides to sulfones. The oxidation of aryl alkyl sulfides, such as 4-methoxythioanisole (B167831), to their corresponding sulfones can be achieved under electrochemical conditions. nih.govacs.org This process typically involves passing a constant current through a solution of the sulfide (B99878) in a suitable solvent like methanol. nih.govacs.org The oxygen source for the formation of the sulfone group is water present in the reaction medium. nih.govacs.org

A practical and environmentally friendly method for the controlled aerobic oxygenation of sulfides has been developed using electrochemical catalysis. This approach allows for the switchable preparation of sulfoxides and sulfones, with the outcome being effectively controlled by the reaction time. rsc.org Notably, this electrochemical protocol operates without the need for catalysts or external oxidants and demonstrates a broad substrate scope and excellent site selectivity. rsc.org

Oxidation Protocols for Thioanisole (B89551) Derivatives

The oxidation of thioanisole and its derivatives is a common and effective method for the synthesis of the corresponding sulfones. researchgate.net Various oxidizing agents and catalytic systems have been employed for this transformation.

Hydrogen peroxide (H₂O₂) is a frequently used oxidant, often in the presence of a catalyst. researchgate.netresearchgate.net For instance, the oxidation of thioanisole with 30% H₂O₂ can be catalyzed by various metal catalysts. researchgate.net The choice of catalyst can influence the selectivity of the reaction, leading to either the sulfoxide (B87167) or the sulfone. organic-chemistry.orgorganic-chemistry.org For example, niobium carbide catalyzes the formation of sulfones, while tantalum carbide favors the formation of sulfoxides. organic-chemistry.orgorganic-chemistry.org

A practical and switchable method for the synthesis of aryl sulfones and sulfoxides involves the oxidation of sulfides using O₂/air as the terminal oxidant. acs.org The chemoselectivity of the product can be controlled by adjusting the reaction temperature. acs.org This strategy is attractive due to its broad substrate scope and potential for large-scale production. acs.org

An electroenzymatic cascade system has also been developed for the selective oxidation of thioanisole. rsc.org This system utilizes an enzyme, chloroperoxidase, to catalyze the oxidation, offering a high degree of selectivity. rsc.org

Table 1: Comparison of Oxidation Methods for Thioanisole Derivatives

| Method | Oxidant | Catalyst | Key Features |

| Electrochemical Oxidation | Water | None (Electrochemical) | Green, catalyst-free, controllable selectivity. nih.govacs.orgrsc.org |

| Catalytic Oxidation | Hydrogen Peroxide | Metal Catalysts (e.g., NbC) | Efficient, catalyst-dependent selectivity. researchgate.netresearchgate.netorganic-chemistry.org |

| Aerobic Oxidation | O₂/Air | None | Switchable selectivity based on temperature. acs.org |

| Electroenzymatic Cascade | In situ generated H₂O₂ | Chloroperoxidase | High selectivity for sulfoxide formation. rsc.org |

Condensation Reactions with Sodium Methyl Sulfinates

The condensation of anisole derivatives with sodium methyl sulfinate presents a direct route to aryl sulfones. An oxidant-free electrochemical method has been successfully employed for the sulfonylation of anisole and its derivatives with sodium sulfinates. rsc.org This approach yields a variety of aryl sulfones in moderate yields. rsc.org

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-sulfur bonds. Nickel-catalyzed reactions, for instance, have been developed for the reductive cross-coupling of aryl sulfones with aryl bromides. acs.org While this specific example details the cleavage of a C-SO₂ bond, the underlying principles of transition metal catalysis are broadly applicable to the formation of such bonds, which is a key step in synthesizing aryl sulfones. nih.gov

Copper-catalyzed cross-coupling reactions of arylboronic acids with sulfinic acid salts provide a mild and efficient route to diaryl and alkylaryl sulfones. organic-chemistry.org This method is tolerant of a wide range of functional groups. scite.ai

Indirect Synthetic Strategies Involving this compound Precursors

Indirect methods involve the synthesis of a precursor molecule which is then transformed into the final product, this compound.

Transformations from Halogenated Benzenesulfone Precursors

A common indirect route involves the nucleophilic aromatic substitution (SNAr) reaction on a halogenated benzenesulfone precursor. wikipedia.orgmasterorganicchemistry.com In this approach, a leaving group, typically a halide, on the aromatic ring is displaced by a nucleophile. wikipedia.org

For the synthesis of this compound, this would involve the reaction of a 4-halophenyl methyl sulfone with a methoxide (B1231860) source, such as sodium methoxide. The presence of the electron-withdrawing methylsulfonyl group on the aromatic ring facilitates this nucleophilic attack. masterorganicchemistry.comlibretexts.org

A specific example is the synthesis of 1-(4-(trifluoromethoxy)phenoxy)-4-(methylsulfonyl)benzene (B1625314) from 1-fluoro-4-(methylsulfonyl)benzene and 4-(trifluoromethoxy)phenol (B149201) in the presence of a base like potassium hydroxide (B78521). chemicalbook.com Although the nucleophile is a phenoxide in this case, the principle of nucleophilic aromatic substitution on a fluorinated benzenesulfone precursor is directly applicable to the synthesis of this compound using a methoxide nucleophile.

The reaction of unactivated aryl bromides with sodium methoxide can be catalyzed by copper to produce anisole derivatives. tue.nl This suggests that a copper-catalyzed nucleophilic substitution could also be a viable strategy for the synthesis of this compound from a halogenated precursor. However, for chlorobenzene, this reaction is generally not favorable without activating groups or under harsh conditions due to the lower reactivity of the C-Cl bond towards nucleophilic attack. quora.com

Derivatization of (4-Methoxyphenyl)(methyl)sulfane

A primary route to this compound is through the derivatization of (4-Methoxyphenyl)(methyl)sulfane, also known as 4-methylthioanisole. chemscene.com This transformation is a classic oxidation reaction where the sulfide group is converted to a sulfone. The process involves the use of various oxidizing agents to introduce two oxygen atoms to the sulfur atom.

Common oxidizing agents for this purpose include hydrogen peroxide, peroxy acids (like m-CPBA), and potassium permanganate (B83412). The reaction is typically carried out in a suitable solvent that can dissolve the starting material and is compatible with the chosen oxidant. The selection of the oxidizing agent and reaction conditions can be crucial to prevent over-oxidation or side reactions on the methoxy-substituted aromatic ring.

Catalytic Systems Employed in this compound Synthesis

The synthesis of this compound can be achieved through various catalytic systems, which offer advantages in terms of efficiency, selectivity, and milder reaction conditions.

Palladium-Mediated Catalysis in Sulfone Formation

Palladium catalysis has emerged as a powerful tool in the formation of aryl sulfones. researchgate.net These methods often involve the cross-coupling of an aryl halide or triflate with a sulfinate salt. For the synthesis of this compound, this would typically involve the reaction of a 4-methoxyphenyl (B3050149) halide with a methanesulfinate (B1228633) salt in the presence of a palladium catalyst.

Heterogeneous Catalysis with Modified Zeolites (e.g., Zn-ZSM-5)

Heterogeneous catalysts, such as modified zeolites, offer significant advantages in chemical synthesis, including ease of separation, reusability, and enhanced stability. researchgate.netjaveriana.edu.coresearchgate.net Zeolites like ZSM-5, when modified with metals such as zinc (Zn-ZSM-5), can act as effective catalysts for various organic transformations. nih.govrsc.org

In the context of this compound synthesis, these materials can catalyze the sulfonylation of anisole. The acidic sites and shape-selective properties of zeolites can influence the regioselectivity of the reaction, favoring the formation of the para-substituted product. The introduction of metals like zinc can further enhance the catalytic activity and selectivity. nih.gov The use of mesoporous zeolites can also be beneficial by improving the diffusion of reactants and products. mdpi.com

Lewis Acid-Promoted Synthetic Pathways (e.g., BF3·Et2O)

Lewis acids play a crucial role in promoting various organic reactions by activating electrophiles or substrates. nih.gov Boron trifluoride etherate (BF3·Et2O) is a commonly used Lewis acid that can facilitate the synthesis of sulfones. researchgate.netnih.govcapes.gov.br

In the synthesis of this compound, BF3·Et2O can be employed to promote the reaction between anisole and a sulfonylating agent, such as methanesulfonyl chloride or methanesulfonic anhydride. The Lewis acid coordinates to the sulfonylating agent, increasing its electrophilicity and facilitating the electrophilic aromatic substitution reaction on the electron-rich anisole ring. The reaction conditions, including the choice of solvent and temperature, are important for achieving high yields and selectivity. researchgate.net

Optimization and Process Development for this compound Synthesis

The optimization of synthetic processes is crucial for improving yield, reducing costs, and ensuring scalability. beilstein-journals.orgsemanticscholar.org This involves a systematic study of various reaction parameters.

Solvent Effects and Reaction Media Influence

The choice of solvent can have a profound impact on the outcome of a chemical reaction. In the synthesis of this compound, the solvent can influence the solubility of reactants, the stability of intermediates, and the rate of reaction.

For instance, in palladium-catalyzed couplings, polar aprotic solvents are often used to facilitate the dissolution of the sulfinate salt and promote the catalytic cycle. organic-chemistry.orgrsc.org In Lewis acid-promoted reactions, the solvent must be inert to the strong Lewis acid and capable of dissolving the reactants. researchgate.net The table below summarizes the influence of different solvents on various synthetic methodologies for this compound.

Table 1: Influence of Solvents on Synthetic Methodologies

| Synthetic Method | Solvent(s) | Role of Solvent |

|---|---|---|

| Oxidation of (4-Methoxyphenyl)(methyl)sulfane | Acetic acid, Dichloromethane | Solubilizes reactants and is compatible with oxidizing agents. |

| Palladium-Mediated Catalysis | Toluene (B28343), Dioxane, DMF | Affects catalyst stability, ligand exchange rates, and solubility of reactants. organic-chemistry.org |

| Lewis Acid-Promoted Synthesis | Dichloromethane, Nitromethane | Must be inert to the Lewis acid and solubilize the reactants. researchgate.net |

Temperature and Reaction Duration Optimization

The synthesis of this compound, most commonly achieved through the oxidation of its thioether precursor, 1-methoxy-4-(methylthio)benzene, is highly dependent on temperature and reaction time. These parameters are critical for maximizing yield and minimizing the formation of byproducts, such as the corresponding sulfoxide.

Research indicates that a range of temperatures can be employed, largely dictated by the chosen oxidant and solvent system. In a metal-free oxidation using molecular oxygen (O₂) as the terminal oxidant, a reaction temperature of 100°C was maintained for 20 hours to achieve the desired sulfone. researchgate.net In other studies involving similar aryl sulfone syntheses, higher temperatures have been proven effective. For instance, the synthesis of the related compound 4-methylsulfonyl toluene was conducted by heating the reaction mixture first to 120°C for 5 hours and then to 130°C for an additional 4 hours. researchgate.net For certain substitution reactions, prolonged heating at reflux for up to 24 hours has been documented to drive the reaction to completion. organic-chemistry.org

The optimization of these parameters is a balance; higher temperatures can increase the reaction rate but may also lead to thermal degradation or unwanted side reactions. Conversely, lower temperatures may require significantly longer reaction times to achieve acceptable conversion rates. The choice of solvent also plays a crucial role, as its boiling point often dictates the maximum achievable reaction temperature under atmospheric pressure.

Table 1: Examples of Temperature and Duration in Aryl Sulfone Synthesis

| Precursor/Substrate | Reagent/Solvent System | Temperature | Duration | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 1-Methoxy-4-(methylthio)benzene | O₂ / bis(2-butoxyethyl)ether | 100°C | 20 hours | This compound | - | researchgate.net |

| (4-Bromophenyl)(methyl)sulfane | O₂ / bis(2-butoxyethyl)ether | 150°C | - | 1-Bromo-4-(methylsulfonyl)benzene | 73% | researchgate.net |

| Alkali metal toluene-4-sulfinate | Alkali metal salt of monochloroacetic acid | 120°C -> 130°C | 5 hours -> 4 hours | 4-Methylsulfonyl toluene | - | researchgate.net |

| 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene | 48% aq. HBr / 33% HBr in Acetic Acid | Reflux | 24 hours | 2-Fluoro-4-(methylsulfonyl)phenol | - | organic-chemistry.org |

Reagent Stoichiometry and Additive Screening

The stoichiometry of reagents is a fundamental aspect of synthesizing this compound, influencing both the efficiency and selectivity of the reaction. The primary route, oxidation of 1-methoxy-4-(methylthio)benzene, requires a careful balance between the substrate and the oxidizing agent. organic-chemistry.org

In a clean synthesis utilizing molecular oxygen, the solvent, bis(2-butoxyethyl)ether, also played a role in the reaction system. The molar ratio of the sulfide substrate to the ether was maintained at 1:3 (0.6 mmol of sulfide to 1.8 mmol of ether), indicating that the ether may serve as more than just an inert solvent. researchgate.net When scaling up this particular reaction, the 1:3 stoichiometry was preserved (10.0 mmol of sulfide to 30.0 mmol of ether), underscoring its importance for the process. researchgate.net

Alternative synthetic routes involve different starting materials and, consequently, different stoichiometric considerations. One such method is the nucleophilic substitution reaction of an aryl halide with a sulfinating agent. Another approach begins with the sulfonation of methoxybenzene, followed by methylation. researchgate.net A patented process for a related sulfone involves the reaction of 4-toluenesulfonyl chloride with sodium sulfite (B76179) and sodium bicarbonate, followed by a reaction with the sodium salt of monochloroacetic acid. researchgate.net This highlights the use of basic additives (sodium bicarbonate) to control pH and facilitate the desired transformations. In another example, the synthesis of a fluorinated analog employed a significant molar excess of potassium hydroxide (1.2 equivalents relative to the difluoro-sulfonylbenzene substrate) to drive a substitution reaction. organic-chemistry.org

The screening of additives, particularly bases or catalysts, is crucial for optimizing these syntheses. Additives can enhance reaction rates, improve selectivity, and enable the use of milder reaction conditions.

Table 2: Stoichiometric Ratios in Aryl Sulfone Synthesis

| Starting Material | Reagents (Molar Ratios) | Solvent | Product | Reference |

|---|---|---|---|---|

| 1-Methoxy-4-(methylthio)benzene | bis(2-butoxyethyl)ether (1:3) | - | This compound | researchgate.net |

| 1,2-Difluoro-4-(methylsulfonyl)benzene | Potassium hydroxide (1:1.2) | Methanol | 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene | organic-chemistry.org |

| Aryl Halides | Sulfinic Acid Salts | DMSO | Aryl Sulfones | nih.gov |

| 4-Toluenesulfonyl chloride | Sodium sulfite, Sodium bicarbonate | Water | Sodium toluene-4-sulfinate | researchgate.net |

Flow Chemistry Applications for Continuous Synthesis

While specific examples detailing the continuous flow synthesis of this compound are not prominent in the available literature, the principles of flow chemistry are highly applicable to its production. thalesnano.combeilstein-journals.org Flow chemistry, which involves performing reactions in a continuously flowing stream through a reactor, offers significant advantages for the synthesis of aryl sulfones, particularly for the common oxidation step.

The oxidation of sulfides to sulfones is often a highly exothermic process. In traditional batch reactors, managing the heat generated can be challenging, potentially leading to temperature spikes, reduced selectivity, and safety hazards. Flow reactors, with their high surface-area-to-volume ratio, allow for superior heat transfer and precise temperature control. This enhanced control can prevent overheating, thereby minimizing the formation of over-oxidized byproducts or thermal degradation and leading to a purer product profile.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound offers pathways to more environmentally benign and sustainable processes. A key focus is on the choice of oxidizing agent for the conversion of 1-methoxy-4-(methylthio)benzene.

One exemplary green approach is the use of molecular oxygen (O₂) as the terminal oxidant. researchgate.net This method is highly atom-economical as the oxygen atoms are directly incorporated into the final product, with water being the only theoretical byproduct. This contrasts sharply with traditional stoichiometric oxidants, such as those based on chromium, which generate significant amounts of hazardous metal waste. The use of hydrogen peroxide (H₂O₂) is another green alternative, as its primary byproduct is water. organic-chemistry.org

Another advanced and green technique involves the photo-assisted oxidation of 4-methoxythioanisole using water as the oxygen atom source, facilitated by a photosensitizing agent and a catalyst. researchgate.net This method leverages visible light, a renewable energy source, to drive the reaction under eco-compatible conditions.

The principle of waste reduction is also demonstrated in processes for related sulfones. For instance, a patented method for synthesizing 4-methylsulfonyl toluene includes a step where evolved carbon dioxide is captured and reacted to regenerate a bicarbonate reagent for reuse in the next batch, reducing both waste and raw material consumption. researchgate.net Similarly, replacing highly toxic reagents like dimethyl sulfate (B86663) with less hazardous alternatives such as methyl chloride aligns with the green chemistry goal of designing safer chemical syntheses. thalesnano.com The selection of greener solvents, such as moving away from chlorinated hydrocarbons towards more benign options like alcohols or even water where possible, is another critical consideration for reducing the environmental footprint of the synthesis. nih.gov

Elucidation of Reaction Mechanisms

The transformation of this compound and its synthetic precursors involves several distinct mechanistic pathways. The nature of the reagents and reaction conditions dictates whether the reaction proceeds through radical intermediates, ionic species, or a direct oxidation sequence.

While less common than ionic pathways for this specific molecule, radical reactions of aryl sulfones provide a unique avenue for derivatization. The sulfonyl group can participate in radical processes, often initiated by photoredox catalysis or radical initiators. For instance, aryl sulfones can serve as radical progenitors. In some systems, the homolytic cleavage of the carbon-sulfur bond in aryl sulfones can be induced, leading to the formation of an aryl radical and a sulfonyl radical. This process, however, often requires specific structural features, such as ortho-stannyl substitution, to facilitate the cleavage.

Another pathway involves the generation of sulfonyl radicals from precursors like sulfonyl chlorides or sulfone-substituted tetrazoles through photoredox catalysis. These sulfonyl radicals can then be trapped by various radical acceptors, such as electron-deficient olefins, to form new carbon-sulfur bonds. Although not yet extensively documented for this compound specifically, these methods represent potential routes for its derivatization. The general reactivity of aryl sulfones suggests that the methoxy group, being an electron-donating group, would influence the stability and subsequent reactions of any radical intermediates formed on the aromatic ring.

The involvement of carbonium ions (carbocations) in the reactions of derivatives of this compound is another important mechanistic aspect. While the direct formation of an aryl cation from the cleavage of a substituent on the benzene (B151609) ring is generally unfavorable, carbocations can be generated at benzylic positions or in side chains attached to the aromatic ring.

In the context of related structures, studies have shown that reactions in solvents like dimethyl sulfoxide (DMSO) can proceed through carbocation intermediates. For example, the solvolysis of mesylate derivatives of 3-aryl-3-hydroxy-β-lactams involves the formation of a carbocation, which is then trapped by the solvent. While not a direct reaction of this compound, this illustrates a plausible pathway for its derivatives under suitable conditions. The presence of the electron-withdrawing sulfonyl group would destabilize a carbocation on the aromatic ring, making such transformations challenging unless the positive charge is located on a benzylic carbon, where it can be stabilized by the methoxy group through resonance.

The most common method for the synthesis of this compound involves the sequential oxidation of its sulfide precursor, 1-methoxy-4-(methylthio)benzene. This process occurs in a stepwise manner, first yielding the corresponding sulfoxide, 1-methoxy-4-(methylsulfinyl)benzene, which is then further oxidized to the sulfone.

The oxidation is typically carried out using various oxidizing agents, such as hydrogen peroxide, peroxy acids (e.g., m-CPBA), or metal-based catalysts. acsgcipr.orgorganic-chemistry.org The selectivity of the reaction to yield either the sulfoxide or the sulfone can often be controlled by the choice of oxidant, stoichiometry, and reaction conditions. organic-chemistry.org For instance, milder oxidizing agents or a single equivalent of a stronger oxidant tend to favor the formation of the sulfoxide, while an excess of a strong oxidizing agent will typically lead to the sulfone. acsgcipr.org The mechanism involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent. The intermediate sulfoxide is less nucleophilic than the starting sulfide, which is why further oxidation to the sulfone often requires harsher conditions or a more potent oxidizing system.

Table 1: Common Oxidizing Agents for Sulfide to Sulfone Conversion

| Oxidizing Agent | Selectivity for Sulfoxide/Sulfone | Typical Conditions |

| Hydrogen Peroxide (H₂O₂) | Can be controlled by stoichiometry and catalyst | Acidic or basic catalysis, metal catalysts (e.g., Tungsten, Niobium) |

| m-Chloroperoxybenzoic acid (m-CPBA) | Good for sulfoxide at 1 eq., sulfone at >2 eq. | Chlorinated solvents, low temperature |

| Potassium permanganate (KMnO₄) | Strong, often leads to sulfone | Basic or acidic solution |

| Sodium periodate (B1199274) (NaIO₄) | Generally selective for sulfoxide | Aqueous or alcoholic solvents |

This table is for illustrative purposes and specific outcomes depend on the substrate and precise reaction conditions.

The this compound structure is activated towards nucleophilic aromatic substitution (SNAr). The powerful electron-withdrawing nature of the methylsulfonyl group (-SO₂CH₃) deactivates the aromatic ring for electrophilic attack but activates it for nucleophilic attack, especially at the ortho and para positions relative to the sulfonyl group. In this compound, however, the sulfonyl group itself or another leaving group on the ring would be substituted.

The SNAr mechanism typically proceeds via a two-step addition-elimination process. In the first step, a nucleophile attacks the carbon atom bearing a suitable leaving group (e.g., a halide), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and, importantly, onto the oxygen atoms of the sulfonyl group. This stabilization is crucial for the reaction to proceed. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. The rate of SNAr reactions is influenced by the nature of the nucleophile, the leaving group, the solvent, and the electron-withdrawing substituents on the aromatic ring.

Stereochemical Aspects of this compound Reactions

The stereochemistry of reactions involving this compound primarily relates to transformations at the sulfur center, particularly during the oxidation of the precursor sulfide. The sulfide, 1-methoxy-4-(methylthio)benzene, is prochiral at the sulfur atom. Its oxidation to the sulfoxide, 1-methoxy-4-(methylsulfinyl)benzene, creates a chiral center at the sulfur atom, resulting in the formation of a racemic mixture of enantiomers unless a stereoselective oxidation method is employed.

The development of asymmetric methods for the oxidation of sulfides to chiral sulfoxides is an active area of research. These methods often utilize chiral oxidizing agents, catalysts, or biocatalytic systems. For example, the use of chiral titanium complexes or modified Sharpless-type reagents can lead to the formation of one enantiomer of the sulfoxide in excess. Biocatalytic oxidations using enzymes such as monooxygenases can also provide high enantioselectivity. acsgcipr.org

Further oxidation of the chiral sulfoxide to the achiral sulfone, this compound, results in the loss of the chiral center at the sulfur atom. Therefore, the stereochemical interest lies predominantly in the synthesis and reactions of the intermediate sulfoxide.

Kinetic and Thermodynamic Analyses of Chemical Transformations

The rates and equilibria of the reactions involving this compound and its precursors are governed by kinetic and thermodynamic parameters.

Kinetic Analysis:

Kinetic studies of the oxidation of aryl sulfides have provided insights into the reaction mechanism. For example, the oxidation of 4-nitrophenyl methyl sulfide with dimethyldioxirane (B1199080) was found to follow second-order kinetics. rsc.org The reaction rate is influenced by the solvent polarity and its ability to form hydrogen bonds. While specific kinetic data for the oxidation of 1-methoxy-4-(methylthio)benzene is not widely reported, it is expected to follow similar kinetics, with the electron-donating methoxy group likely increasing the nucleophilicity of the sulfur atom and thus affecting the reaction rate compared to an unsubstituted or nitro-substituted analogue.

In nucleophilic aromatic substitution reactions, the kinetics are often studied using Hammett plots, which correlate reaction rates with substituent constants (σ). researchgate.netlibretexts.org For SNAr reactions on rings activated by a sulfonyl group, a positive rho (ρ) value is expected, indicating that electron-withdrawing substituents on the nucleophile decrease the reaction rate, while electron-donating groups increase it. The magnitude of ρ provides information about the charge development in the transition state.

Thermodynamic Analysis:

Table 2: General Thermodynamic Parameters for Sulfide Oxidation

| Reaction Step | General Enthalpy Change (ΔH) | General Entropy Change (ΔS) | General Gibbs Free Energy Change (ΔG) |

| Sulfide → Sulfoxide | Exothermic | Generally small/negative | Favorable (Negative) |

| Sulfoxide → Sulfone | Exothermic | Generally small/negative | Favorable (Negative) |

This table represents general trends; specific values depend on the reactants and conditions.

Spectroscopic and Structural Characterization of 1 Methoxy 4 Methylsulfonyl Benzene

Vibrational Spectroscopy

Vibrational spectroscopy, particularly FT-IR, is a valuable tool for identifying the functional groups present in 1-methoxy-4-(methylsulfonyl)benzene.

The FT-IR spectrum of this compound, often recorded using a KBr wafer, displays several characteristic absorption bands that correspond to the vibrational modes of its functional groups. nih.gov The strong, asymmetric and symmetric stretching vibrations of the sulfonyl group (S=O) are prominent, typically appearing in the regions of 1365-1345 cm⁻¹ and 1160-1140 cm⁻¹, respectively. The C-O-C stretching vibrations of the methoxy (B1213986) group are also readily identifiable, with a strong band for the aryl-alkyl ether asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch near 1030 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, and the C=C stretching vibrations within the benzene (B151609) ring appear in the 1600-1450 cm⁻¹ region. The C-S bond stretching is usually found in the 800-600 cm⁻¹ range.

Key FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| Sulfonyl (S=O) | Asymmetric Stretch | ~1350 |

| Sulfonyl (S=O) | Symmetric Stretch | ~1150 |

| Ether (Aryl-O) | Asymmetric Stretch | ~1250 |

| Ether (O-CH₃) | Symmetric Stretch | ~1030 |

| Aromatic (C=C) | Ring Stretch | 1600-1450 |

Raman Spectroscopy Applications

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the vibrational modes of a molecule, making it a powerful tool for the structural characterization of compounds like this compound. This method relies on the inelastic scattering of monochromatic light, known as the Raman effect, which reveals the distinct vibrational frequencies of a molecule's functional groups.

Applications of Raman spectroscopy for this compound include the confirmation of its molecular structure by identifying the characteristic vibrations of the sulfonyl (SO₂), methoxy (O-CH₃), and substituted benzene ring components. While specific experimental spectra are available in specialized databases, the general application of the technique allows for qualitative identification and structural verification. nih.gov The resulting spectrum serves as a unique molecular fingerprint, useful for distinguishing it from isomers and related sulfone compounds.

Detailed Vibrational Mode Assignments

A detailed assignment of the vibrational modes observed in the Raman spectrum of this compound is typically achieved through a combination of experimental data and theoretical calculations, such as Density Functional Theory (DFT). These assignments correlate specific spectral bands to the motions of the molecule's constituent atoms. The principal vibrational modes expected for this compound are associated with its main functional groups.

The sulfonyl group gives rise to strong, characteristic symmetric and asymmetric stretching vibrations. The methoxy group is identifiable by its C-H stretching and bending modes, as well as its C-O stretching frequency. The 1,4-disubstituted (para) benzene ring has several characteristic modes, including ring "breathing" vibrations, C-H stretching, and various in-plane and out-of-plane bending vibrations that confirm the substitution pattern.

Table 1: Expected Characteristic Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| Sulfonyl (SO₂) | Asymmetric Stretch | 1350 - 1300 |

| Sulfonyl (SO₂) | Symmetric Stretch | 1160 - 1120 |

| Methoxy (O-CH₃) | C-H Stretch | 2990 - 2940 |

| Methoxy (C-O) | C-O Stretch | 1275 - 1200 (asymmetric), 1050-1000 (symmetric) |

| Aromatic Ring | C-H Stretch | 3100 - 3000 |

| Aromatic Ring | C=C Ring Stretch | 1625 - 1430 |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the mass-to-charge ratio of an ion with extremely high accuracy. This precision allows for the determination of a molecule's exact mass, which in turn can be used to deduce its elemental formula. For this compound, HRMS would be employed to experimentally verify its molecular formula, C₈H₁₀O₃S. nih.gov By comparing the measured exact mass to the theoretical value, an unambiguous elemental composition can be confirmed.

Table 2: HRMS Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₀O₃S | Computed |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines two techniques to separate and identify components of a mixture. The gas chromatograph first volatilizes and separates compounds, which then enter the mass spectrometer. In the mass spectrometer, a common technique is electron ionization (EI), which bombards the molecules with high-energy electrons, causing them to ionize and fragment. The resulting fragmentation pattern is a reproducible fingerprint that aids in structural elucidation.

Analysis of this compound by GC-MS reveals a characteristic fragmentation pattern. nih.gov The most intense peak in the mass spectrum, known as the base peak, corresponds to the most stable fragment ion formed during ionization.

Table 3: Key GC-MS Fragmentation Data for this compound

| m/z Value | Designation | Source |

|---|---|---|

| 171 | Top Peak (Base Peak) | nih.gov |

| 77 | 2nd Highest Peak | nih.gov |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar compounds that may be thermally unstable. Unlike the hard ionization of EI, ESI typically generates intact molecular ions with little to no fragmentation. The analyte is dissolved in a solvent and sprayed through a high-voltage capillary, producing charged droplets from which ions are liberated.

For this compound, ESI-MS would typically be performed in positive ion mode. In this mode, the molecule is expected to capture a proton (H⁺) to form the protonated molecular ion, [M+H]⁺. This would be observed at an m/z value corresponding to the molecular weight of the neutral molecule plus the mass of a proton. This technique is often coupled with liquid chromatography (LC) for the analysis of complex mixtures.

Electronic Spectroscopy

Electronic spectroscopy, commonly utilizing ultraviolet-visible (UV-Vis) light, provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, electrons are promoted from a lower energy orbital to a higher energy one. For aromatic compounds like this compound, the most significant absorptions are due to π → π* transitions within the delocalized system of the benzene ring. up.ac.za

Unsubstituted benzene exhibits characteristic absorption bands around 184 nm, 204 nm, and a weaker, structured band near 255 nm. up.ac.za The presence of substituents on the benzene ring alters the electronic structure and, consequently, the absorption spectrum. The methoxy (-OCH₃) and methylsulfonyl (-SO₂CH₃) groups on the benzene ring in a para configuration are expected to cause a shift in these absorption bands to longer wavelengths, an effect known as a bathochromic or red shift. up.ac.za This shift occurs because the substituents modify the energy levels of the π orbitals. up.ac.za

Table 4: Expected UV Absorption Characteristics for this compound

| Compound | Typical Absorption Bands (in nm) | Expected Effect in this compound |

|---|---|---|

| Benzene (unsubstituted) | ~184, ~204 (Primary Bands) | Bathochromic (Red) Shift |

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| p-Anisyl Methyl Sulfone |

| 4-Methylsulfonylanisole |

The following article details the spectroscopic and structural properties of the chemical compound this compound. The analysis is based on established spectroscopic principles and specific crystallographic data.

Spectroscopic and Structural Characterization

The electronic absorption spectrum of this compound in the ultraviolet-visible region is primarily determined by the electronic transitions within the substituted benzene ring. Aromatic compounds typically exhibit several absorption bands originating from π → π* transitions. For benzene itself, intense primary bands appear around 184 nm and 202 nm, with a weaker secondary band, characterized by fine structure, appearing around 253 nm.

The presence of substituents on the benzene ring alters the energy levels of the molecular orbitals, leading to shifts in these absorption bands. The methoxy group (-OCH₃) is an electron-donating group (auxochrome) due to its lone pair of electrons that can be delocalized into the aromatic ring. The methylsulfonyl group (-SO₂CH₃) is a strong electron-withdrawing group (chromophore) due to the high electronegativity of the oxygen atoms.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra of molecules. uc.pt It calculates the excitation energies, which correspond to the energy of absorbed photons that cause electronic transitions from the ground state to various excited states. uc.pt

For a molecule like this compound, TD-DFT calculations would typically be employed to determine the energies and oscillator strengths of the lowest-energy electronic transitions. These calculations would provide theoretical support for the interpretation of the experimental UV-Vis spectrum. The calculations would likely confirm that the lowest energy transitions are predominantly of a π → π* character, involving the HOMO and LUMO. The nature of these orbitals would reflect the electronic "push-pull" system, with the HOMO having significant contributions from the electron-rich methoxy-substituted ring and the LUMO being localized more towards the electron-withdrawing sulfonyl group. While no specific TD-DFT studies were found for this compound in the surveyed literature, this methodology is a standard approach for elucidating the electronic structure and spectra of such aromatic compounds. scielo.org.zanih.gov

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides information on the elemental composition and chemical environment of atoms within the top few nanometers of a material's surface. For this compound, XPS would be particularly useful for analyzing the chemical state of the sulfur atom.

The binding energy of the S 2p core electrons is sensitive to the oxidation state and local chemical environment of the sulfur atom. In a methylsulfonyl (-SO₂CH₃) group, the sulfur atom is in a high oxidation state (+6) and is bonded to two highly electronegative oxygen atoms. This would result in a significant shift of the S 2p binding energy to higher values compared to sulfur in a lower oxidation state, such as in a sulfide (B99878) or thiol. While specific XPS data for this compound is not available in the reviewed literature, analysis of other organic compounds containing the sulfonyl group provides a reference for the expected binding energy range. nih.gov The analysis of the C 1s and O 1s regions of the XPS spectrum would further confirm the presence of the methoxy and sulfonyl functional groups.

The definitive three-dimensional structure of this compound in the solid state has been determined by single-crystal X-ray diffraction. nih.gov The compound, also referred to as 4-methoxyphenyl (B3050149) methyl sulfone, crystallizes in the monoclinic space group P 1 2₁/c 1. nih.govcrystallography.net The unit cell parameters have been reported as follows: nih.govcrystallography.net

| Crystallographic Parameter | Value |

| a | 5.638 Å |

| b | 7.828 Å |

| c | 20.045 Å |

| α | 90° |

| β | 95.05° |

| γ | 90° |

| Space Group | P 1 2₁/c 1 |

Table 1: Crystallographic data for this compound. nih.govcrystallography.net

These data provide the fundamental lattice parameters that define the repeating unit of the crystal structure.

The arrangement of molecules in the crystal lattice, or crystal packing, is governed by intermolecular interactions. In the crystal structure of this compound, several types of weak intermolecular forces are expected to play a significant role. These include dipole-dipole interactions arising from the polar sulfonyl group, as well as weaker C-H···O and C-H···π interactions. nih.gov

The term "propeller-shaped" in molecular architecture typically refers to molecules where three or more planar groups (like aromatic rings) are attached to a central atom or core in a non-coplanar, twisted arrangement, resembling the blades of a propeller. This conformation arises to relieve steric strain between the bulky substituents.

Based on the known crystal structure of this compound, this descriptor is not applicable. The molecule consists of a single substituted phenyl ring and does not possess the requisite number of bulky, spatially crowded groups around a central point that would necessitate a propeller-like twist. Therefore, the molecular architecture of this compound is more accurately described as a substituted planar aromatic system, with the understanding that there will be specific torsion angles between the plane of the phenyl ring and the substituents.

Computational Chemistry and Theoretical Studies of 1 Methoxy 4 Methylsulfonyl Benzene

Quantum Chemical Investigations

Quantum chemical investigations are fundamental to understanding the intrinsic properties of a molecule. These methods use the principles of quantum mechanics to calculate the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) Applications in Molecular Structure

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, including molecules. It is favored for its balance of accuracy and computational cost. For a molecule like 1-Methoxy-4-(methylsulfonyl)benzene, DFT calculations would typically be used to determine the optimized molecular geometry, which corresponds to the lowest energy arrangement of the atoms.

These calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. The results are often compared against experimental data, such as those obtained from X-ray crystallography, to validate the chosen theoretical model (functional and basis set). While specific DFT studies focused solely on this molecule are not prominent in the surveyed literature, the methodologies are standard. The geometry of the (methylsulfonyl)methyl moiety in related compounds has been shown to agree well with crystallographic data, lending confidence to the potential application of DFT for this molecule. cuni.cz

Ab Initio and Semi-Empirical Methodologies

Beyond DFT, other quantum chemical methods can be applied. Ab initio methods, such as Hartree-Fock (HF) and more advanced post-Hartree-Fock methods (like Møller-Plesset perturbation theory or Coupled Cluster), are based on first principles without using empirical parameters. They can offer higher accuracy than DFT for certain properties, though at a significantly greater computational expense.

Semi-empirical methodologies, on the other hand, incorporate some experimental parameters to simplify the calculations, making them much faster. This speed allows for the study of larger molecular systems or longer timescale simulations, although with a trade-off in accuracy compared to ab initio or DFT methods. The application of these methods would allow for a hierarchical understanding of the molecule's properties.

Optimized Geometries and Conformational Analysis

The three-dimensional structure of this compound is defined by its bond lengths, bond angles, and the rotational arrangement of its functional groups. An experimental crystal structure was determined by Chaloner, Harrison, Hitchcock, and Pedersen in 1992. nih.goviucr.org This study provides a solid-state snapshot of the molecule's geometry. nih.gov

Computational conformational analysis would explore the rotation around key single bonds, such as the C(phenyl)-S bond and the C(phenyl)-O bond, to identify all possible stable conformers and the energy barriers between them. The global minimum conformation found through these calculations would represent the most stable structure of the isolated molecule in the gas phase. This theoretical structure can then be compared to the experimental solid-state structure to understand the effects of crystal packing forces. nih.gov The geometry around the sulfur atom, particularly the O-S-O and C-S-C bond angles, is a key area of interest, with electrostatic repulsion between the electronegative oxygen atoms typically resulting in the O-S-O angle being the most open. cuni.cz

Electronic Structure and Reactivity Descriptors from Computational Methods

Computational methods are invaluable for elucidating the electronic properties of a molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

Mulliken Charges: Provide an estimation of the partial atomic charges, indicating sites susceptible to nucleophilic or electrophilic attack.

Molecular Electrostatic Potential (MEP): Maps the electrostatic potential onto the electron density surface, visually identifying regions of positive and negative potential that are targets for electrophiles and nucleophiles, respectively.

While specific studies calculating these descriptors for this compound were not found, these standard computational tools provide deep insights into a molecule's reactivity profile.

Computational Prediction and Validation of Spectroscopic Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can be used to interpret and validate experimental results.

Theoretical NMR Chemical Shift Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule. The most common method for this is the Gauge-Independent Atomic Orbital (GIAO) method, typically performed in conjunction with DFT.

The process involves first optimizing the molecule's geometry and then performing the GIAO calculation on the optimized structure. The calculated absolute shielding values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS). Comparing these theoretical chemical shifts with experimental values serves as a stringent test of the accuracy of both the calculated structure and the computational method itself.

Simulated Vibrational Spectra Analysis

The vibrational properties of this compound can be meticulously investigated using computational methods, primarily through Density Functional Theory (DFT). While specific studies focusing solely on this molecule are not abundant in the public literature, the methodology is well-established and can be understood by examining research on analogous compounds such as various substituted benzaldehydes.

Typically, the process begins with the optimization of the molecule's geometric structure using a selected DFT functional, for instance, B3LYP, in conjunction with a suitable basis set like 6-311++G(d,p). This initial step is crucial as the accuracy of the subsequent vibrational frequency calculations is highly dependent on a precise determination of the ground-state geometry.

Once the optimized structure is obtained, harmonic vibrational frequencies are calculated. These theoretical frequencies often exhibit systematic errors when compared to experimental data, primarily due to the harmonic approximation and the inherent limitations of the chosen computational level. To bridge this gap, the calculated frequencies are typically scaled using empirical scaling factors. These factors are specific to the functional and basis set combination and are derived from comparisons with a wide range of experimentally known vibrational frequencies.

The analysis of the simulated spectra involves the assignment of the calculated vibrational modes to specific molecular motions. This is aided by visualizing the atomic displacements for each mode. For a molecule like this compound, key vibrational modes would include:

C-H stretching vibrations of the aromatic ring and the methyl groups.

S=O symmetric and asymmetric stretching vibrations of the sulfonyl group, which are typically strong and found in characteristic regions of the infrared spectrum.

C-O-C stretching vibrations of the methoxy (B1213986) group.

Aromatic ring skeletal vibrations , which involve complex coupled motions of the carbon atoms in the benzene (B151609) ring.

Bending and torsional modes , which occur at lower frequencies.

In a study on the vibrational dynamics of 2-methoxybenzaldehyde (B41997) and 4-methoxybenzaldehyde, periodic DFT calculations were shown to provide excellent agreement with experimental inelastic neutron scattering (INS) spectra, allowing for a confident assignment of vibrational modes. nih.gov This highlights the power of computational methods in elucidating the detailed vibrational behavior of complex molecules.

A hypothetical table of selected simulated vibrational frequencies for this compound, based on typical ranges for similar functional groups, is presented below.

Table 1: Hypothetical Simulated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Unscaled) | Scaled Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | 3069 - 2970 |

| Methyl C-H Stretch | 3000 - 2850 | 2970 - 2822 |

| S=O Asymmetric Stretch | ~1350 | ~1323 |

| S=O Symmetric Stretch | ~1150 | ~1127 |

| Aromatic C=C Stretch | 1600 - 1450 | 1584 - 1436 |

| C-O-C Asymmetric Stretch | ~1250 | ~1225 |

| C-O-C Symmetric Stretch | ~1040 | ~1019 |

Computational UV-Vis Absorption Spectra

The electronic absorption properties of this compound can be effectively studied using Time-Dependent Density Functional Theory (TD-DFT). This method allows for the calculation of the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in an experimental UV-Vis spectrum.

The computational workflow for simulating a UV-Vis spectrum is similar to that for vibrational analysis. It starts with the ground-state geometry optimization using a chosen DFT functional and basis set. Following this, TD-DFT calculations are performed on the optimized structure to determine the energies of the first few singlet excited states. The solvent effects, which can significantly influence the absorption spectrum, are often incorporated using implicit solvation models like the Polarizable Continuum Model (PCM).

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the substituted benzene ring. The methoxy group, being an electron-donating group, and the methylsulfonyl group, an electron-withdrawing group, are expected to influence the energies of the molecular orbitals involved in these transitions, leading to shifts in the absorption bands compared to unsubstituted benzene.

A study on 4-Methoxy-4'-Nitrobiphenyl, a molecule with some structural similarities, utilized TD-DFT to analyze its UV-Vis spectrum, demonstrating a good correlation between calculated and experimental values. nih.gov This approach helps in assigning the observed absorption bands to specific electronic transitions between molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

A hypothetical table of simulated UV-Vis absorption data for this compound is provided below.

Table 2: Hypothetical Simulated UV-Vis Absorption Data for this compound in a Polar Solvent

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S₀ → S₁ | ~280 | ~0.15 | HOMO → LUMO |

| S₀ → S₂ | ~245 | ~0.80 | HOMO-1 → LUMO |

| S₀ → S₃ | ~220 | ~0.30 | HOMO → LUMO+1 |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including the synthesis of this compound. A common synthetic route to this compound is the oxidation of its precursor, 4-methoxyphenyl (B3050149) methyl sulfide (B99878). This oxidation typically proceeds in two steps: first to the corresponding sulfoxide (B87167), 1-methoxy-4-(methylsulfinyl)benzene, and then further oxidation to the sulfone.

Reaction pathway modeling involves identifying the reactants, intermediates, transition states, and products along the reaction coordinate. The geometries of these species are optimized, and their energies are calculated to construct a potential energy surface for the reaction. Transition states are located using specialized algorithms that search for saddle points on the potential energy surface. The characterization of a transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For the oxidation of 4-methoxyphenyl methyl sulfide, the reaction mechanism would depend on the specific oxidizing agent used. For instance, with an oxidant like hydrogen peroxide, the reaction could proceed through a nucleophilic attack of the sulfur atom on an oxygen atom of the oxidant.

Computational studies on the oxidation of similar sulfides have provided insights into the nature of the transition states. These studies often focus on determining the activation energy barriers for each step of the oxidation. The relative heights of these barriers can explain the selectivity of the reaction, i.e., whether the reaction stops at the sulfoxide stage or proceeds to the sulfone.

A hypothetical energy profile for the oxidation of 4-methoxyphenyl methyl sulfide to this compound is described in the table below.

Table 3: Hypothetical Calculated Relative Energies for the Oxidation of 4-Methoxyphenyl Methyl Sulfide

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (Sulfide + Oxidant) | 0.0 |

| Transition State 1 (Sulfide → Sulfoxide) | +15.0 |

| Intermediate (Sulfoxide + Reduced Oxidant) | -10.0 |

| Transition State 2 (Sulfoxide → Sulfone) | +20.0 (relative to intermediate) |

| Products (Sulfone + Reduced Oxidant) | -25.0 |

This hypothetical data suggests that the oxidation of the sulfide to the sulfoxide has a lower activation barrier than the subsequent oxidation of the sulfoxide to the sulfone, which is a common observation in such reactions.

Advanced Applications and Research Frontiers Involving 1 Methoxy 4 Methylsulfonyl Benzene

Precursor Role in the Synthesis of Functional Molecules

The chemical reactivity of 1-methoxy-4-(methylsulfonyl)benzene makes it an important starting material for the synthesis of a range of more complex molecules. Its core structure can be elaborated through various chemical reactions to introduce new functional groups and build intricate molecular architectures.

Derivatization to Sulfoximines and Related Compounds

Sulfoximines, which are aza-analogues of sulfones, have gained significant attention in medicinal chemistry due to their unique properties as bioisosteres for other functional groups like sulfones and sulfonamides. While direct derivatization of this compound to a sulfoximine (B86345) is not extensively documented in dedicated studies, general synthetic methods are available for the conversion of aryl sulfones to sulfoximines. These methods typically involve the reaction of the sulfone with a nitrene source. For instance, the direct synthesis of NH-sulfoximines from sulfides can be achieved through a one-pot reaction involving both oxidation and imination, mediated by reagents like bisacetoxyiodobenzene. nih.gov Such established protocols for aryl sulfones could be applied to this compound to afford the corresponding sulfoximine, a valuable scaffold for further chemical exploration.

Formation of Complex Propargyl and Propenyl Derivatives

The core structure of this compound can be functionalized to create more complex derivatives, including those with propargyl and propenyl groups. These groups are valuable in organic synthesis for their ability to participate in a variety of coupling and cyclization reactions.

An example of a related propenyl derivative is 2-methoxy-4-methyl-1-[1-(phenylsulfonyl)propan-2-yl]benzene, which has been synthesized and characterized. nih.govresearchgate.net The synthesis involved the reaction of 1-(1-bromopropan-2-yl)-4-methylbenzene (B13218822) with sodium benzenesulfinate. nih.gov This demonstrates a viable route to introduce a propenyl group adjacent to a phenylsulfonyl moiety.

General methods for the synthesis of propargyl derivatives often involve the reaction of a suitable precursor with a propargylating agent. nih.govmdpi.comrsc.org For instance, the Barbier-type nucleophilic addition of propargyl halides to carbonyl compounds is a common strategy for forming carbon-carbon bonds. nih.gov These established synthetic methodologies could potentially be adapted to introduce propargyl groups onto the this compound scaffold, opening up avenues for the creation of novel and structurally diverse molecules.

Utilization in Organic Electronic Materials Research

There is currently limited specific information available in the scientific literature regarding the direct application of this compound in the field of organic electronic materials. While aromatic sulfones are a class of compounds that can possess interesting electronic properties, the research focus in this area has been on more complex, often polymeric or oligomeric, structures designed to have specific charge-transport or light-emitting characteristics. The potential of this compound as a building block for such materials remains an area for future investigation.

Development of Novel Catalytic Reagents and Systems

The development of new catalysts is a cornerstone of modern chemistry. However, there is no significant body of research that specifically describes the use of this compound as a precursor for novel catalytic reagents or systems. While the sulfonyl group can act as a directing group in certain reactions, the compound itself has not been a primary focus for the design of new catalysts.

Structure-Activity Relationship (SAR) Studies in Chemical Biology

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. The this compound scaffold, and more broadly aryl methyl sulfones, have been the subject of such investigations.

A study on a series of aryl methyl sulfones, designed as analogues of nonsteroidal anti-inflammatory drugs (NSAIDs), provides a clear example. In this research, the carboxylic acid group of traditional NSAIDs was replaced with a methyl sulfone group. The resulting compounds were evaluated for their ability to inhibit cyclooxygenase (COX) enzymes. The findings revealed that the nature and position of substituents on the aromatic ring significantly impacted the inhibitory potency and selectivity. This highlights the importance of the aryl methyl sulfone core in modulating biological activity.

The insights gained from SAR studies on related structures, such as the anti-HIV dihydropyrimidin-4(3H)-ones, also underscore the importance of the electronic and steric properties of substituents on the phenyl ring. nih.gov The interplay between the electron-donating methoxy (B1213986) group and the electron-withdrawing methylsulfonyl group in this compound makes it an interesting candidate for inclusion in future SAR studies aimed at developing new therapeutic agents.

Contribution to the Design of New Synthetic Methodologies

The chemical scaffold of this compound, featuring both an electron-donating methoxy group and a powerful electron-withdrawing sulfonyl group, provides a unique electronic environment that has been leveraged in the development of novel synthetic methodologies. Its contribution is most notable in the area of C–H functionalization, where the sulfonyl group, and its precursor the sulfoxide (B87167), have been instrumental as directing groups to control the position and stereochemistry of new bond formations.

The development of methods for C–H activation is a major frontier in organic synthesis, aiming to form carbon-carbon and carbon-heteroatom bonds directly from ubiquitous C–H bonds, thereby increasing atom and step economy. The primary challenge in this field is controlling the regioselectivity (where the reaction occurs) and stereoselectivity of the transformation. This has led to the design of new strategies centered around directing groups, which are functional groups within a molecule that coordinate to a metal catalyst and deliver it to a specific, nearby C–H bond.

While the sulfonyl group (–SO₂CH₃) in this compound is a stable and effective functional group, its reduced form, the sulfoxide (–SOCH₃), has seen a "renaissance" in its application for directing C–H functionalization reactions. nih.govresearchgate.net Sulfoxides have proven to be versatile and effective directing groups for transition-metal-catalyzed reactions. nih.govrsc.org Their ability to coordinate to metals like palladium allows for the selective functionalization of the ortho-C–H bonds (the positions on the benzene (B151609) ring adjacent to the sulfoxide). researchgate.net

Research has demonstrated that chiral sulfoxides can serve as both a directing group and a chiral auxiliary. acs.org This dual function is critical for the development of asymmetric C–H activation methods, which are essential for producing enantiomerically pure compounds, a key requirement in the pharmaceutical industry. The sulfoxide group coordinates to the metal catalyst, and its inherent chirality influences the way the reactants approach, leading to the preferential formation of one enantiomer over the other. acs.orgacs.org

A significant advancement in this area involves the use of a palladium catalyst in combination with a chiral sulfoxide to achieve atropo-diastereoselective C–H activation. acs.org This methodology has been applied to synthesize axially chiral biaryl compounds, which are important scaffolds for chiral ligands and natural products. The sulfoxide group directs the C–H activation to the ortho position, and after the desired bond is formed, it can be easily removed or transformed, highlighting its utility as a synthetic tool. acs.org

Key transformations that have been developed using the sulfoxide-directing group strategy, and are thus relevant to the potential of the this compound scaffold, are summarized in the table below.

| Transformation | Catalyst System | Coupling Partner | Type of Bond Formed | Ref |

| Oxidative Heck Reaction | Pd(OAc)₂ | Alkenes | C–C (alkenyl) | acs.org |

| Direct Acetoxylation | Pd(OAc)₂ | PhI(OAc)₂ | C–O (acetate) | acs.org |

| Direct Iodination | Pd(OAc)₂ | N-Iodosuccinimide | C–I | acs.org |

| Direct Arylation | Pd(OAc)₂ | Arylboronic acids | C–C (aryl) | acs.orgacs.org |

| C(sp³)–H Arylation | Pd(II) | Aryl Halides | C(sp³)–C(sp²) | rsc.org |

These methodologies, developed primarily with sulfoxide-containing substrates, illustrate the profound contribution of the sulfur-oxygen moiety to modern synthetic design. The sulfonyl group in this compound represents a stable, oxidized state of this critical directing functionality. Its presence on the aromatic ring provides a latent handle for synthetic chemists to either use directly in certain transformations or to reduce to the corresponding sulfoxide to engage in a wide array of powerful and selective C–H functionalization reactions, thereby driving the creation of new and efficient synthetic pathways.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 1-Methoxy-4-(methylsulfonyl)benzene, and what are their key experimental parameters?

- Methodological Answer: The compound is synthesized via oxidation of its sulfoxide precursor (e.g., 1-Methoxy-4-(methylsulfinyl)benzene) using nonanebis(peroxoic acid) under mild conditions. Key parameters include:

-

Reagents : Nonanebis(peroxoic acid) as the oxidant, acetonitrile as the solvent.

-

Conditions : Room temperature, reaction completion within 1–2 hours.

-

Yield : 94–95% with high purity .

-

Purification : Distillation over sodium or column chromatography to remove residual catalysts .

Parameter Details Oxidant Nonanebis(peroxoic acid) Solvent Acetonitrile Temperature 25–30°C Reaction Time 1–2 hours Yield 94–95%

Q. How is this compound characterized using spectroscopic methods?

- Methodological Answer:

- ¹H NMR : Peaks at δ 7.90–7.84 (d, 2H, aromatic), 7.05–7.00 (d, 2H, aromatic), 3.89 (s, 3H, methoxy), 3.03 (s, 3H, methylsulfonyl) .

- IR Spectroscopy : Key bands at 1088 cm⁻¹ (S=O stretching) .

- GC-MS : Molecular ion [M]⁺ at m/z = 170.1 .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer:

- Storage : Sealed containers in dry conditions at 2–8°C to prevent hydrolysis .

- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.

- First Aid : For inhalation, move to fresh air; for ingestion, rinse mouth and consult a physician immediately .

Advanced Research Questions

Q. How do catalytic systems influence the oxidation of sulfides to sulfones, and what are the implications for synthesizing this compound?

- Methodological Answer:

- Catalysts : N-hydroxyphthalimide (NHPI) with metal salts (Cu(II), Co(II)) enhances selectivity. For example:

- NHPI alone yields hydroperoxides (73% yield at 60°C).

- NHPI/Cu(II) at 120°C produces ketones (68–75% selectivity, 11% yield) .

- Mechanistic Insight : Radical intermediates generated by NHPI initiate oxidation, while metal salts modulate reaction pathways .

Q. What crystallographic data are available for structurally analogous sulfonylbenzene derivatives, and how can they inform studies on this compound?

- Methodological Answer:

- Crystal Packing : Propeller-shaped structures stabilized by C–H···π interactions (e.g., in sulfanylbenzene derivatives) suggest potential packing motifs .

- Database Resources : Use the Cambridge Structural Database (CSD) to compare bond lengths/angles (e.g., S–O bonds ≈ 1.45 Å) .

Q. How can researchers resolve contradictions in reported yields or selectivities during sulfone synthesis?

- Methodological Answer:

- Case Study : In oxidation of 1-methoxy-4-(1-methylethyl)benzene, varying catalysts (NHPI vs. NHPI/Cu(II)) produce different products. To reconcile discrepancies:

Validate reaction conditions (temperature, solvent purity).

Monitor intermediates via in situ techniques like FTIR or GC-MS .

- Statistical Analysis : Use design-of-experiments (DoE) to optimize parameters .

Q. What are the potential applications of this compound in materials science or medicinal chemistry?

- Methodological Answer:

- Materials Science : As a precursor for sulfonated polymers with tunable conductivity .

- Medicinal Chemistry : Sulfone groups enhance pharmacokinetic properties (e.g., metabolic stability) in drug candidates .

Methodological Best Practices

- Reaction Optimization : Use controlled-temperature reactors (e.g., bubbler reactors) for exothermic oxidations .

- Data Reproducibility : Report solvent purity, catalyst loading, and drying methods (e.g., sodium distillation for solvents) .

- Safety Compliance : Adhere to GHS guidelines for hazard communication (e.g., H302, H315 warnings) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings